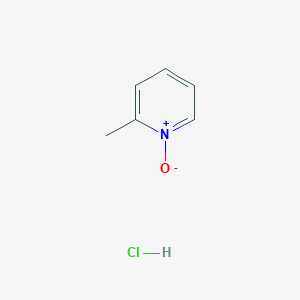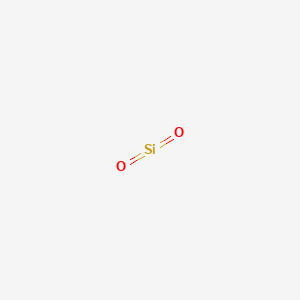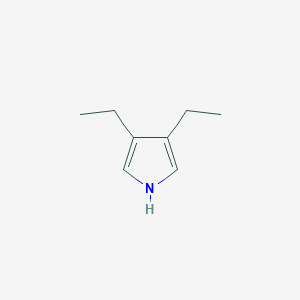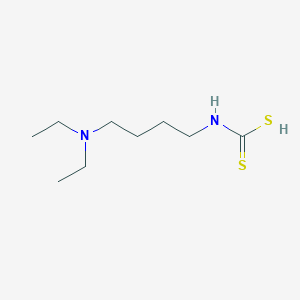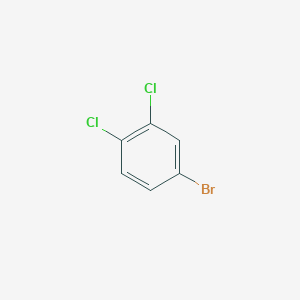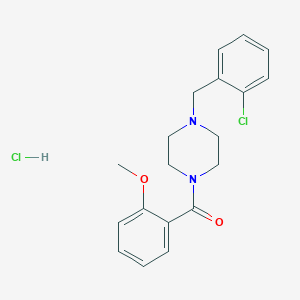
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 446.4 g/mol. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is used in various research studies due to its unique properties and mechanism of action.
Mecanismo De Acción
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also reduces the aggregation of amyloid beta in Alzheimer's disease by binding to the protein and preventing it from forming toxic aggregates.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have minimal toxicity and side effects in laboratory experiments. It does not affect normal cell growth and does not induce apoptosis in healthy cells. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have a high affinity for its target enzymes and proteins, making it an effective inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in laboratory experiments is its high specificity and selectivity for its target enzymes and proteins. It also has minimal toxicity and side effects, making it a safe compound to use in research studies. One of the limitations of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride. One area of research is the use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another area of research is the development of new derivatives of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride with improved specificity and selectivity for their target enzymes and proteins. Finally, research can be conducted to explore the potential use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in combination with other compounds to enhance its efficacy in treating various diseases.
Métodos De Síntesis
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of o-chlorobenzyl chloride with piperazine to form 1-(o-chlorobenzyl)piperazine. The second step involves the reaction of 1-(o-chlorobenzyl)piperazine with o-methoxybenzoyl chloride to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-. Finally, the hydrochloride salt is added to Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)- to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride.
Aplicaciones Científicas De Investigación
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has various applications in scientific research. It has been used in the study of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid beta in Alzheimer's disease.
Propiedades
Número CAS |
18940-64-2 |
|---|---|
Nombre del producto |
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride |
Fórmula molecular |
C19H22Cl2N2O2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H |
Clave InChI |
WBINHBBXHPAWPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Otros números CAS |
18940-64-2 |
Sinónimos |
1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



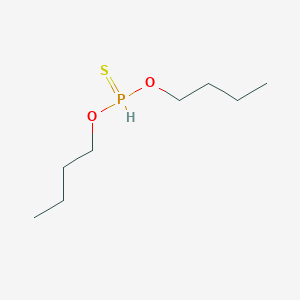
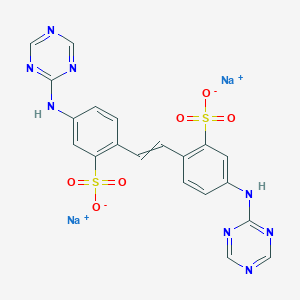
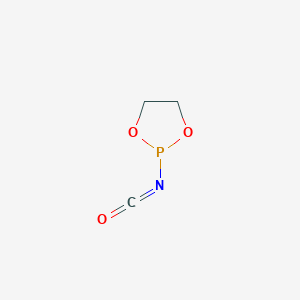
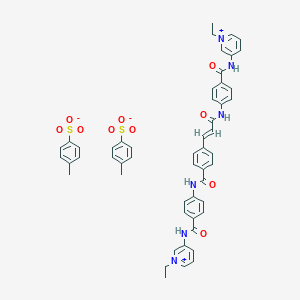
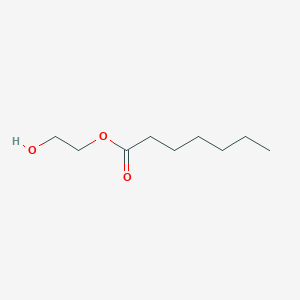
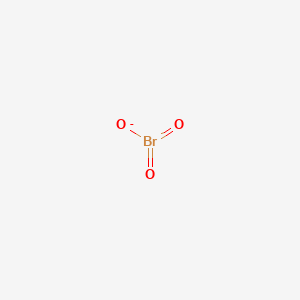

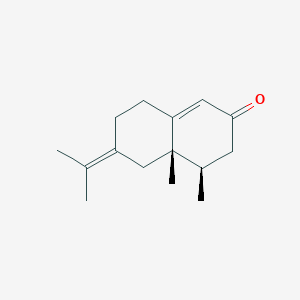
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
